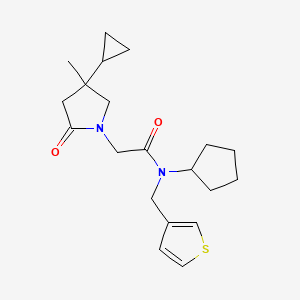![molecular formula C16H25N3O2 B5653651 (3R*,4R*)-3,4-dimethyl-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5653651.png)
(3R*,4R*)-3,4-dimethyl-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of complex pyrrolidine derivatives often involves diastereoselective routes, utilizing asymmetric catalysts or reagents to achieve the desired stereochemistry. For example, Procopiou et al. (2018) discuss the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids via a rhodium-catalyzed asymmetric 1,4-addition, which could offer insights into similar strategies for synthesizing compounds like the one (Procopiou et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic and crystallographic techniques. Studies often involve X-ray crystallography to determine stereochemistry and molecular conformation. For instance, George et al. (1998) detailed the crystal structure of a pyrrolidinyl derivative, providing a foundation for understanding the structural aspects of similar compounds (George et al., 1998).
Chemical Reactions and Properties
Pyrrolidine derivatives exhibit a range of chemical behaviors, including reactions with various reagents to form complex molecules. Wijtmans et al. (2004) report on the synthesis and reactivity of pyridinols, demonstrating the potential for diverse chemical transformations relevant to the compound of interest (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application and handling. Ince et al. (2020) discuss the synthesis and properties of novel pyrrolidines, including solubility and stability, which are pertinent to understanding the physical characteristics of complex pyrrolidines (Ince et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with other molecules, are essential for the application of these compounds in synthesis and drug design. Katritzky et al. (1999) explore the reactivity of chiral pyrrolidine synthons, which could shed light on the chemical behavior of similar structures (Katritzky et al., 1999).
Propriétés
IUPAC Name |
1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11-9-19(10-16(11,2)21)15(20)8-7-14-12-5-3-4-6-13(12)17-18-14/h11,21H,3-10H2,1-2H3,(H,17,18)/t11-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHMXPUMAXLEDK-BZNIZROVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)CCC2=NNC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C(=O)CCC2=NNC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3,4-dimethyl-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-3-pyrrolidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5653582.png)
![N-[3-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5653584.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2,7-dioxo-1,3-diazepane-4-carboxamide](/img/structure/B5653592.png)

![N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5653603.png)
![2-ethyl-9-[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653617.png)
![2-[(2-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5653626.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-amine](/img/structure/B5653632.png)
![2-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5653639.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-2-carboxamide](/img/structure/B5653653.png)
![[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid](/img/structure/B5653654.png)
![(3R)-3,4,4-trimethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5653668.png)